N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

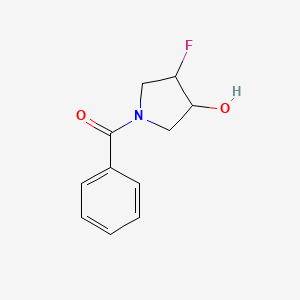

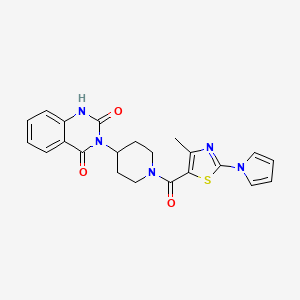

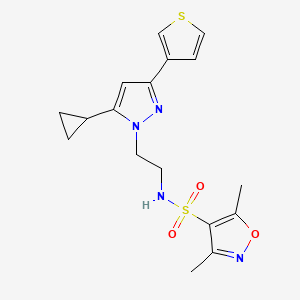

“N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C15H16N2O2 . It is a versatile compound with potential applications in various fields of scientific research.

Synthesis Analysis

The synthesis of quinoline derivatives, which includes compounds like “N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide”, has been a subject of interest in medicinal chemistry research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of “N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide” comprises a quinoline ring attached to a cyclopropane carboxamide group via an ether linkage . The molecular weight of this compound is 256.29974 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Quinoline Derivatives

Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates . The compound N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide can be used to synthesize new quinoline derivatives functionalized with various fused or linked heterocycles .

Drug Design and Improvement

The conjugation of a quinoline moiety with other heterocycles is a conventional approach for the improvement of known drugs and the design of new ones . This compound could potentially be used in the development of new drugs.

Biological Activities

Quinoline derivatives, including this compound, have diverse biological activities. They have been found to exhibit anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase (PDGF-RTK) inhibitory, antitumor, and anti-HIV activity .

Corrosion Inhibition

The quinoline derivative N’-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), which is related to the compound , has been studied for its corrosion inhibitory effects . It’s possible that N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide could have similar applications.

Antibacterial Studies

In addition to its potential as a corrosion inhibitor, NHQA has also been studied for its antibacterial action . It has shown considerable inhibition efficacy against both Gram-positive and Gram-negative bacteria .

Synthesis of Quinoline-Cinnamide Hybrids

This compound can also be used in the synthesis of quinoline-cinnamide hybrids . These hybrids could have potential applications in various fields, including medicine and materials science.

Wirkmechanismus

Target of Action

Quinoline derivatives are known to exhibit diverse biological activities, including anticancer , anti-inflammatory , antileishmanial , antimalarial , antitubercular , antibacterial , tyrosine kinase (PDGF-RTK) inhibitory , antitumor , and anti-HIV activity . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

It’s known that quinoline derivatives can inhibit tubulin polymerization , which is crucial for cellular functions, including the maintenance of cellular structure, intracellular transportation, and mitotic spindle formation for cell division .

Biochemical Pathways

Given its potential to inhibit tubulin polymerization , it may affect the microtubule dynamics, a crucial component of the cell’s cytoskeleton. Disruption of this process can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Schiff base ligands, which are structurally similar, have been shown to have high gastrointestinal (gi) absorption . This suggests that the compound may also have good bioavailability, although further studies are needed to confirm this.

Result of Action

Based on the known effects of similar compounds, it may inhibit cell growth and induce apoptosis in certain cell types . This could potentially make it useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

N-(2-quinolin-8-yloxyethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17-9-10-19-13-5-1-3-11-4-2-8-16-14(11)13/h1-5,8,12H,6-7,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXGKBLQSAZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(quinolin-8-yloxy)ethyl]cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)